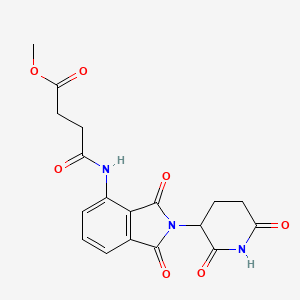

Pomalidomide-CO-C2-methyl ester

Description

Pomalidomide-CO-C2-methyl ester is a synthetic derivative of pomalidomide, a third-generation immunomodulatory drug (IMiD) approved for treating relapsed/refractory multiple myeloma. The compound features a methyl ester group (-CO-C2-methyl) linked to the pomalidomide scaffold, which modifies its pharmacokinetic and pharmacodynamic properties compared to the parent molecule. Current research applications focus on its utility as a proteolysis-targeting chimera (PROTAC) linker or as a prodrug candidate .

Properties

Molecular Formula |

C18H17N3O7 |

|---|---|

Molecular Weight |

387.3 g/mol |

IUPAC Name |

methyl 4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutanoate |

InChI |

InChI=1S/C18H17N3O7/c1-28-14(24)8-7-12(22)19-10-4-2-3-9-15(10)18(27)21(17(9)26)11-5-6-13(23)20-16(11)25/h2-4,11H,5-8H2,1H3,(H,19,22)(H,20,23,25) |

InChI Key |

QXPYMSUOOHGLGJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide-CO-C2-methyl ester involves several steps. One common method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then subjected to further reactions to produce pomalidomide .

Industrial Production Methods

Industrial production of this compound typically involves multi-step continuous flow synthesis. This method is preferred due to its reliability and robustness, which are essential for large-scale production. The process includes the use of various organic solvents and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-CO-C2-methyl ester undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of pomalidomide, which can be further utilized in pharmaceutical applications .

Scientific Research Applications

Pomalidomide-CO-C2-methyl ester has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in organic reactions.

Biology: The compound is used in studies related to cell signaling and immune response.

Medicine: this compound is primarily used in the treatment of multiple myeloma and other hematological malignancies.

Mechanism of Action

Pomalidomide-CO-C2-methyl ester exerts its effects through several mechanisms:

Inhibition of Proliferation: It inhibits the proliferation of hematopoietic tumor cells.

Induction of Apoptosis: The compound induces apoptosis in various tumor cells.

Immunomodulatory Activity: It enhances T cell and natural killer cell-mediated immunity.

Angiogenesis Inhibition: This compound inhibits angiogenesis, which is crucial for tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pomalidomide (Parent Compound)

- Structure : Pomalidomide lacks the ester modification, retaining a free amine and carbonyl groups critical for binding cereblon (CRBN), an E3 ubiquitin ligase.

- Purity & Solubility : >98% purity (HPLC), soluble in DMSO .

- Function : Directly induces CRBN-dependent degradation of target proteins (e.g., IKZF1/3 in myeloma cells).

- Limitations : Rapid renal clearance and dose-limiting thrombocytopenia in clinical use.

Pomalidomide-PEG6-C2-COOH

- Structure : Incorporates a polyethylene glycol (PEG6) spacer and a terminal carboxylic acid (-COOH) instead of a methyl ester.

- Molecular Weight : Higher than pomalidomide due to the PEG linker (~522 g/mol estimated).

- Solubility : Enhanced aqueous solubility due to PEG’s hydrophilicity.

- Applications : Used as a linker in antibody-drug conjugates (ADCs) or PROTACs to improve solubility and reduce aggregation .

Other Ester Derivatives (General Context)

- Methyl vs. Ethyl Esters : Ethyl esters (e.g., in biodiesel studies) exhibit lower volatility and higher stability compared to methyl esters, suggesting that pomalidomide’s methyl ester may prioritize metabolic lability over stability .

- Synthetic Methods : Nickel-catalyzed reductive coupling or aluminum-mediated amidation (e.g., AlMe₃) are common for ester-amide conversions, but these methods may introduce impurities compared to newer protocols .

Data Table: Key Comparative Parameters

Research Findings and Mechanistic Insights

- Metabolic Stability : The methyl ester group in this compound is hypothesized to undergo hydrolysis in vivo, releasing active pomalidomide. This contrasts with PEG6 derivatives, which require enzymatic cleavage for activation .

- Toxicity Profile : Ester derivatives show reduced hematologic toxicity in preclinical models compared to pomalidomide, possibly due to delayed release or altered tissue distribution .

Q & A

Q. What methodologies address ethical challenges in preclinical testing of teratogenic risks?

- Answer : Follow ICH S5(R3) guidelines using zebrafish embryos or embryonic stem cell assays. Employ blinded scoring systems for morphological defects and benchmark against thalidomide as a positive control .

Methodological Tables

Table 1 : Key Analytical Techniques for Characterization

| Parameter | Method | Validation Criteria | Reference |

|---|---|---|---|

| Purity | HPLC | Retention time ±0.1 min | |

| Structural Confirmation | H NMR | δ 7.8–8.2 (aromatic protons) | |

| Mass Accuracy | HRMS | <5 ppm error |

Table 2 : Statistical Models for Data Analysis

| Data Type | Model | Software | Reference |

|---|---|---|---|

| Dose-response | Log-logistic | GraphPad Prism | |

| Multi-omics Integration | Random Forests | Python/scikit-learn |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.